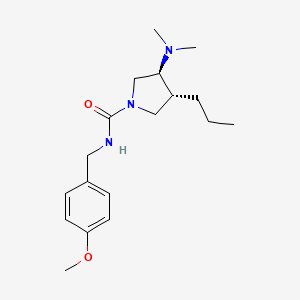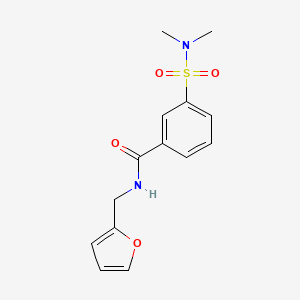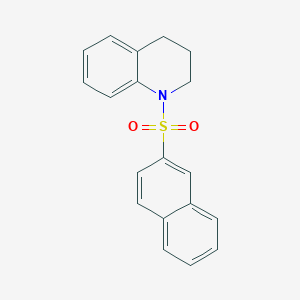![molecular formula C23H24O8 B5574846 {4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B5574846.png)
{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Trimethoxybenzyl Group: The chromen-2-one core is then subjected to an etherification reaction with 3,4,5-trimethoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, modulate signaling pathways, and interact with cellular receptors. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- **4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxyphenyl)oxy]-2H-chromen-3-yl}acetic acid
- **4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}propionic acid
Uniqueness
{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-12-15-6-7-17(13(2)21(15)31-23(26)16(12)10-20(24)25)30-11-14-8-18(27-3)22(29-5)19(9-14)28-4/h6-9H,10-11H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDYZOXFYCUOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B5574770.png)
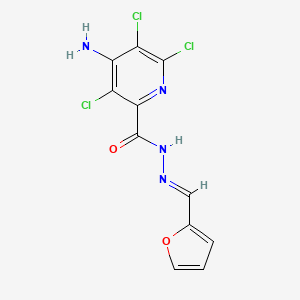
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5574783.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
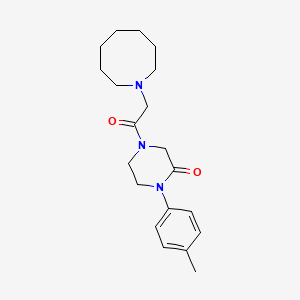
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)
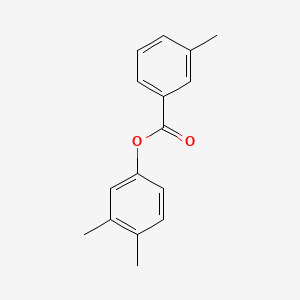
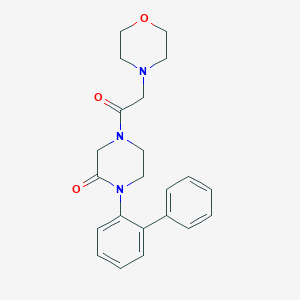
![methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5574856.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5574859.png)
